Product packaging for Dimethylselenourea(Cat. No.:CAS No. 5533-46-0)

Dimethylselenourea

Cat. No.: B14735795
CAS No.: 5533-46-0
M. Wt: 150.07 g/mol
InChI Key: JXUKLFVKZQETHF-UHFFFAOYSA-N
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Description

Dimethylselenourea (C₃H₈N₂Se) is a selenium-containing organic compound structurally analogous to thiourea, where sulfur is replaced by selenium. It has garnered attention in medicinal and materials chemistry due to its dual antioxidant and anticancer properties. Studies highlight its ability to scavenge reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), with IC₅₀ values of 6.8 µM and 3.76 µM, respectively, in cellular models like HeLa cells . Its pyrrolidine analog exhibits comparable activity (IC₅₀ = 6.5 µM for O₂⁻ scavenging), underscoring the role of selenium in redox modulation . Mechanistically, this compound mimics glutathione peroxidase, catalyzing the reduction of H₂O₂ to water while preventing oxidative DNA damage .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7N2Se B14735795 Dimethylselenourea CAS No. 5533-46-0

Properties

CAS No.

5533-46-0

Molecular Formula

C3H7N2Se

Molecular Weight

150.07 g/mol

InChI

InChI=1S/C3H7N2Se/c1-4-3(6)5-2/h1-2H3,(H,4,5)

InChI Key

JXUKLFVKZQETHF-UHFFFAOYSA-N

Canonical SMILES

CNC(=NC)[Se]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylselenourea can be synthesized through several methods. One common approach involves the reaction of selenourea with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

Se(NH₂)₂+2CH₃I(CH₃)₂NC(Se)NH₂+2HI\text{Se(NH₂)₂} + 2 \text{CH₃I} \rightarrow \text{(CH₃)₂NC(Se)NH₂} + 2 \text{HI} Se(NH₂)₂+2CH₃I→(CH₃)₂NC(Se)NH₂+2HI

The reaction is typically carried out in an aqueous or alcoholic medium at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Reactions with Halogens

Dimethylselenourea (DMSeU) exhibits distinct reactivity with halogens (Br₂, Cl₂) and interhalogens, forming adducts or undergoing oxidative cleavage depending on stoichiometry and reaction conditions.

Reaction with Dibromine (Br₂)

  • Primary Product : The 1:1 T-shaped molecular adduct DMSeU·Br₂ forms via selenium-bromine coordination. Structural studies confirm a zwitterionic configuration:

    • A linear Br–Se–Br moiety (negative charge)

    • Positive charge delocalized across nitrogen atoms .

  • Secondary Product : Excess Br₂ (≥2 equivalents) induces C–Se bond cleavage, yielding ionic species:

    5[(H2N)(Me2N)CBr]+[SeBr6]2[Se2Br9]2[Br3]5[(H_2N)(Me_2N)CBr]^+ [SeBr_6]^{2−} [Se_2Br_9]^− 2[Br_3]^−

    This complex contains rare [Se₂Br₉]⁻ and [SeBr₆]²⁻ anions .

Reaction with Dichlorine (Cl₂) and Sulfuryl Chloride (SO₂Cl₂)

  • 1:1 Adduct Formation : DMSeU reacts with Cl₂ or SO₂Cl₂ to form DMSeU·Cl₂ , identified via Raman and ¹³C NMR spectroscopy. The structure is analogous to DMSeU·Br₂, with a linear Cl–Se–Cl arrangement .

  • Oxidative Byproducts : Excess Cl₂ or SO₂Cl₂ leads to ionic products, including [SeCl₆]²⁻ and organic cations, highlighting DMSeU’s susceptibility to oxidation .

Reactivity with Hypobromous Acid (HOBr)

DMSeU reacts rapidly with HOBr, a marine oxidant, with a second-order rate constant of:

k=(7.1±0.7)×107M1s1(pH 8)k = (7.1 \pm 0.7) \times 10^7 \, \text{M}^{-1} \text{s}^{-1} \, (\text{pH } 8)

This reaction is slower than its sulfur analog (DMS) but remains environmentally relevant for selenium cycling in marine systems .

Structural and Spectroscopic Insights

  • Crystal Structures : DMSeU·Br₂ crystallizes in a zwitterionic form with asymmetric Se–Br bond lengths (2.43 Å and 2.67 Å) .

  • Spectroscopic Data :

    • IR : Bands at 1557 cm⁻¹ (C=Se stretch) and 1341 cm⁻¹ (N–CH₃ deformation) .

    • MS : Molecular ion peak at m/z 292 (C₃H₇N₂Se) .

Comparative Reactivity Table

ReactionConditionsProductsKey References
Br₂ (1:1)CH₂Cl₂, 0°CDMSeU·Br₂ (zwitterionic adduct)
Br₂ (2:1)Excess Br₂, RTIonic SeBr₆²⁻/Se₂Br₉⁻ complexes
SO₂Cl₂Dichloromethane, RTDMSeU·Cl₂ + [SeCl₆]²⁻ byproducts
HOBrpH 8, aqueousOxidation products

Environmental and Synthetic Implications

  • Oxidative Sensitivity : DMSeU’s C–Se bond cleaves under strong oxidants (e.g., Cl₂, Br₂), limiting its use in halogen-rich environments .

  • Catalytic Versatility : Selenourea derivatives enable stereoselective synthesis of chiral intermediates in pharmaceuticals .

Scientific Research Applications

Dimethylselenourea is a synthetic organoselenium compound with the molecular formula C3H8N2SeC_3H_8N_2Se. Research indicates that it has diverse applications in organic synthesis, catalysis, and biomedicine .

Applications in Organic Synthesis

Selenourea Organocatalysts Cinchona-derived selenoureas can act as organocatalysts in asymmetric Michael reactions . Selenourea catalysts have been shown to afford Michael adducts in high yields .

Conjugate Additions Selenourea-based catalysts are effective in various conjugate additions. For example, they efficiently catalyze the reaction of dimedone with benzylidene pyruvate, yielding products with high yields (up to 97%) and good enantioselectivities (64–94%) . Quinidine-derived catalysts bearing electron-withdrawing 4-fluorophenyl groups also demonstrate good catalytic activity .

Synthesis of Selenazoles this compound is used in the synthesis of 1,3-selenazoles, which are important heterocyclic compounds with biological and pharmaceutical applications . Selenoamides, which can be derived from selenoureas, react with α-haloketones to yield 2,4-diaryl-1,3-selenazoles .

Biomedical Applications

Antioxidant Properties Selenoureas, including this compound, exhibit effective superoxide radical-scavenging effects and low toxicity in human cells . This suggests their potential as antioxidative substances . Studies have shown that this compound effectively scavenges superoxide radicals released from stimulated polymorphonuclear leukocytes (PMNs) .

Potential Therapeutic Agent Bioactive compounds from natural sources, particularly those containing selenium, have shown promise in therapeutic applications. For instance, some selenium-containing compounds exhibit potent activity against HepG2 cells and cytotoxicity against MDA-MB-231 cells .

Other Applications

Phenolic-Enabled Nanotechnology (PEN) Phenolics, which have gained immense research attention, have versatile reactivity and relative biocompatibility, which has catalyzed research in phenolic-enabled nanotechnology (PEN), especially for biomedical applications .

Reactions with Chlorinating Agents this compound reacts with chlorinating agents such as dichlorine and sulfuryl chloride, leading to the formation of selenoamide·Cl2 adducts and other ionic products . The exact nature of the products depends on the chlorinating agent, the identity of the selenoamide, and the stoichiometry of the reactants .

Mechanism of Action

The mechanism of action of dimethylselenourea involves its interaction with cellular components. In biological systems, it can act as an antioxidant by scavenging reactive oxygen species. Its selenium atom plays a crucial role in these reactions, as selenium is known for its redox properties. Additionally, this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Comparison with Similar Compounds

Structural and Bonding Behavior with Halogens

Dimethylselenourea exhibits distinct halogen-dependent structural motifs compared to selenourea and thiourea derivatives (Table 1):

Compound Halogen Interaction Structural Form Chalcogen Bond Length (Å) Key Observations
This compound Cl/Br Trimer (Se∙∙∙Se) 2.597–2.717 Forms trimers with lighter halogens; electron density redistribution enhances reactivity of specific Se atoms.
This compound I₂ Dimer (Se∙∙∙Se) 2.313 Covalent Se–Se bond (35% shorter than van der Waals radii); both Se atoms interact with I₃⁻ ions.
Selenourea Cl/Br Trimer (Se∙∙∙Se) 2.400–2.717 Trimerizes with Cl/Br but dimerizes with I₂. Weak Se∙∙∙Hal interactions.
Thiourea Cl/Br Dimer (S∙∙∙S) 3.30–3.50 Forms dimers with Cl/Br; S∙∙∙S bonds replaced by S∙∙∙I covalent bonds with I₂.
Thiourea I₂ Monomer N/A Strong S∙∙∙I bonds dominate, breaking S∙∙∙S interactions .

Key Findings :

  • Halogen Polarizability: Heavier halogens (e.g., I₂) disrupt chalcogen-chalcogen bonding. This compound dimerizes with I₂, whereas selenourea transitions from trimers to dimers .
  • Bond Strength: Se∙∙∙I interactions in this compound-I₃⁻ complexes are 3.6–13% shorter than van der Waals radii, indicating stronger chalcogen bonding compared to S∙∙∙I in thiourea derivatives .
Antioxidant Activity

This compound outperforms other selenium and sulfur analogs in ROS scavenging (Table 2):

Compound O₂⁻ Scavenging (IC₅₀, µM) H₂O₂ Scavenging (IC₅₀, µM) DPPH/ABTS Activity
This compound 6.8 3.76 Moderate
Selenourea 7.2 4.20 Low
Thiourea >50 >50 Negligible
Caffeic Acid Esters N/A N/A High

Key Findings :

  • Glutathione Peroxidase Mimicry: this compound’s low IC₅₀ for H₂O₂ highlights its enzymatic mimicry efficiency, surpassing selenourea and thiourea .
  • Assay Variability: While this compound shows strong cellular antioxidant activity, its free radical scavenging in DPPH/ABTS assays is less potent than phenolic antioxidants like caffeic acid esters .
Reactivity with Dibromine

This compound forms a unique ’T’-shaped 1:1 adduct with Br₂, distinct from selenourea’s ionic compounds (e.g., [SeBr₆]²⁻). This structural divergence arises from steric effects of the methyl groups, which limit Br₂ coordination to a single Se atom .

Biological Activity

Dimethylselenourea (DMSeU) is an organoselenium compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of the biological activity of DMSeU, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the presence of selenium, which plays a crucial role in various biological processes. The compound has been shown to exhibit antioxidant properties, which can mitigate oxidative stress in cells. This activity is particularly relevant in the context of cancer, where oxidative stress is a contributing factor to tumor progression.

Antioxidant Activity

Research indicates that DMSeU can enhance the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage. This property is vital for maintaining cellular health and preventing carcinogenesis .

Anticancer Activity

Numerous studies have explored the anticancer properties of DMSeU. The compound has been found to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanisms underlying this effect involve the modulation of signaling pathways related to cell survival and apoptosis.

Case Study: Breast Cancer

In a study examining the effects of DMSeU on breast cancer cells, it was observed that treatment with DMSeU led to significant reductions in cell viability and increased markers of apoptosis. The study suggested that DMSeU exerts its effects through the activation of p53-mediated pathways, which are crucial for regulating the cell cycle and promoting apoptosis .

Antimicrobial Activity

Apart from its anticancer effects, DMSeU has demonstrated notable antimicrobial properties. It has been tested against various pathogenic bacteria and fungi, showing significant inhibitory effects.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus≤ 50 mg/LBacteriostatic
Escherichia coli≤ 100 mg/LBacteriostatic
Candida albicans≤ 20 mg/LFungistatic
Aspergillus niger≤ 30 mg/LFungistatic

This table summarizes the MIC values for various pathogens tested against DMSeU, indicating its potential as a therapeutic agent in treating infections caused by these microorganisms .

Synthesis and Derivatives

The synthesis of DMSeU involves straightforward chemical reactions that can be optimized for yield and purity. Variations in synthesis methods have led to the development of several derivatives with enhanced biological activities. For instance, modifications to the dimethyl group can influence the compound's solubility and bioavailability, potentially improving its therapeutic efficacy .

Q & A

Q. What strategies optimize literature reviews on this compound’s applications?

  • Use Boolean search terms (e.g., "this compound AND antioxidant NOT industrial") in Scopus/Web of Science. Screen patents via Derwent Innovation for unpublished synthetic methods. Annotate conflicting results in Zotero using tags like "redox contradictions" .

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